molecular formula C17H15ClN4O2S B12011687 2-({[3-(4-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-6-ethoxyphenol

2-({[3-(4-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-6-ethoxyphenol

Cat. No.: B12011687
M. Wt: 374.8 g/mol
InChI Key: XWQDBQLKQGCJJV-VXLYETTFSA-N
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Description

2-((E)-{[3-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-6-ethoxyphenol is a complex organic compound that features a triazole ring, a chlorophenyl group, and an ethoxyphenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((E)-{[3-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-6-ethoxyphenol typically involves the condensation of 4-chlorophenylhydrazine with ethyl 2-ethoxy-3-formylphenylacetate under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized in the presence of sulfur to yield the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the mercapto group, forming disulfides.

    Reduction: Reduction of the triazole ring can lead to the formation of dihydrotriazoles.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Disulfides.

    Reduction: Dihydrotriazoles.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-((E)-{[3-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-6-ethoxyphenol involves its interaction with biological targets such as enzymes and receptors. The triazole ring can coordinate with metal ions, affecting enzymatic activity. The chlorophenyl group can interact with hydrophobic pockets in proteins, while the mercapto group can form covalent bonds with thiol groups in enzymes, leading to inhibition of their activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-((E)-{[3-(2-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-5-ethoxyphenol
  • 2-((E)-{[3-(4-bromophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol
  • 2-((E)-{[3-(4-fluorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-6-ethoxyphenol

Uniqueness

The uniqueness of 2-((E)-{[3-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-6-ethoxyphenol lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorophenyl group enhances its hydrophobic interactions, while the mercapto group provides a site for covalent bonding with biological targets .

Properties

Molecular Formula

C17H15ClN4O2S

Molecular Weight

374.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-4-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H15ClN4O2S/c1-2-24-14-5-3-4-12(15(14)23)10-19-22-16(20-21-17(22)25)11-6-8-13(18)9-7-11/h3-10,23H,2H2,1H3,(H,21,25)/b19-10+

InChI Key

XWQDBQLKQGCJJV-VXLYETTFSA-N

Isomeric SMILES

CCOC1=CC=CC(=C1O)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)Cl

Canonical SMILES

CCOC1=CC=CC(=C1O)C=NN2C(=NNC2=S)C3=CC=C(C=C3)Cl

Origin of Product

United States

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